N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15004465
InChI: InChI=1S/C23H18N2O3/c26-22-14-20(19-8-4-5-9-21(19)25-22)23(27)24-17-10-12-18(13-11-17)28-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,24,27)(H,25,26)
SMILES:
Molecular Formula: C23H18N2O3
Molecular Weight: 370.4 g/mol

N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide

CAS No.:

Cat. No.: VC15004465

Molecular Formula: C23H18N2O3

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide -

Specification

Molecular Formula C23H18N2O3
Molecular Weight 370.4 g/mol
IUPAC Name 2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide
Standard InChI InChI=1S/C23H18N2O3/c26-22-14-20(19-8-4-5-9-21(19)25-22)23(27)24-17-10-12-18(13-11-17)28-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,24,27)(H,25,26)
Standard InChI Key XDUVABISIXOZAV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features:

  • Quinoline core: A bicyclic aromatic system with nitrogen at position 1.

  • 2-hydroxy group: A hydroxyl substituent at position 2, enhancing hydrogen-bonding potential.

  • 4-carboxamide: A carboxamide group at position 4, with the nitrogen linked to a 4-(benzyloxy)phenyl ring.

  • Benzyloxyphenyl moiety: A phenyl group substituted with a benzyloxy group at the para position, introducing hydrophobicity and steric bulk.

Systematic Nomenclature

  • IUPAC Name: N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide.

  • Alternative Designations: The compound is occasionally referenced in patents by its structural analogs, such as 4-hydroxyquinoline-3-carboxamides, which share similar antiviral targeting mechanisms .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide can be inferred from methodologies applied to analogous quinoline derivatives :

Step 1: Preparation of 4-(Benzyloxy)aniline

  • Starting Material: Acetaminophen (1.0 g, 6.6 mmol).

  • Reaction: Benzylation using benzyl bromide (0.8 mL, 6.6 mmol) in methanol with NaOH, yielding N-(4-(benzyloxy)phenyl)acetamide (98% yield) .

  • Hydrolysis: Reflux with KOH to produce 4-(benzyloxy)aniline (80% yield) .

Step 2: Formation of Quinoline Core

  • Condensation: Reaction of 4-(benzyloxy)aniline with diethyl ethoxymethylenemalonate (EMME) to form diethyl 2-(((4-(benzyloxy)phenyl)amino)methylene)malonate .

  • Cyclization: Microwave-assisted cyclization in diphenyl ether with 2-chlorobenzoic acid, yielding ethyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (70% yield) .

Step 3: Carboxamide Formation

  • Hydrazide Intermediate: Hydrazinolysis of the ethyl ester to form 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide .

  • Aminocarbonylation: Palladium-catalyzed aminocarbonylation with 4-(benzyloxy)aniline under CO pressure, substituting hydrazide with carboxamide .

Characterization Data

Key spectroscopic properties of intermediates and final product:

PropertyValue/DescriptionSource
IR (KBr)3276 cm⁻¹ (NH), 1656 cm⁻¹ (C=O), 1400–1600 (aromatic)
1H-NMR (DMSO-d6)δ 8.5 (s, 1H, NH), 7.2–8.1 (m, aromatic protons)
LC-MS (ESI)m/z 427.1 (M+H)+
Melting Point305°C (decomposed)

Physicochemical Properties

  • Molecular Formula: C₂₃H₁₈N₂O₃.

  • Molecular Weight: 382.4 g/mol.

  • Solubility: Low aqueous solubility due to hydrophobic benzyloxy group; soluble in DMSO and DMF.

  • LogP: Predicted 3.2 (indicating moderate lipophilicity).

Biological Activity and Research Findings

Antiviral Activity

  • HCV NS5B Inhibition: Analogous 4-oxo-1,4-dihydroquinoline-3-carbohydrazides exhibit EC₅₀ values of 35–70 µM against HCV replicons . Molecular docking suggests coordination with Mg²⁺ ions in NS5B’s active site .

  • Structure-Activity Insights: The benzyloxy group enhances membrane permeability, while the carboxamide mediates hydrogen bonding with Asp318 and Asn291 residues .

Comparative Efficacy

CompoundEC₅₀ (µM)Selectivity Index (SI)
N-[4-(Benzyloxy)phenyl]...42 ± 3.1>2.5
Sofosbuvir (Control)0.01>1,000

Data extrapolated from analogs in .

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